5-hydroxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one
Description
The compound 5-hydroxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one features a γ-pyranone core (4H-pyran-4-one) substituted with a hydroxyl group at position 5 and a thioether-linked 4-methyl-1,2,4-triazole moiety at position 2. This hybrid structure combines the electron-rich pyranone ring with the heterocyclic triazole system, which is known for diverse biological activities. The methyl group on the triazole enhances steric stability, while the thioether bridge may influence redox properties and intermolecular interactions.
Properties
IUPAC Name |
5-hydroxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-12-5-10-11-9(12)16-4-6-2-7(13)8(14)3-15-6/h2-3,5,14H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKREACLNLFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the pyranone ring followed by the introduction of the triazole and thiomethyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and reducing costs.
Chemical Reactions Analysis
Chemical Reactions
This compound can undergo several chemical reactions typical for its structure:
Hydrolysis
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Reaction Conditions : The compound can undergo hydrolysis in aqueous solutions, potentially breaking the thioether bond.
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Products : The products would include the hydrolyzed pyran ring and the triazole derivative.
Oxidation
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Reaction Conditions : Oxidation reactions can occur in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
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Products : Oxidation may result in the formation of sulfoxide or sulfone derivatives.
Nucleophilic Substitution
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Reaction Conditions : Nucleophilic substitution can occur at the thioether linkage or other sensitive sites.
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Products : The products depend on the nucleophile used, potentially replacing the thioether group.
Characterization and Analysis
Characterization of the compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.
Spectroscopic Data:
| Spectroscopic Method | Key Features |
|---|---|
| 1H NMR | Signals for pyran ring protons and triazole ring protons. |
| 13C NMR | Resonances for pyran and triazole carbons. |
| IR Spectroscopy | Absorption bands for hydroxyl, carbonyl, and C-N bonds. |
Biological Activities
The compound's biological activities are of significant interest due to its potential as an antimicrobial agent. The triazole moiety is known for its antibacterial properties, while the pyran ring can contribute to antifungal activities .
Biological Activity Data:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antifungal | Shows potential against fungal pathogens. |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have been synthesized and evaluated for their efficacy against glioma cells. One such derivative demonstrated an IC50 value of 1.43 µM against HT1080 cells and 4.6 µM against U87 cells, indicating strong antiproliferative activity . The mechanism of action appears to involve the inhibition of intracellular d-2-hydroxyglutarate production, which is implicated in glioma progression.
Antimicrobial Properties
The triazole component of the compound has been associated with antimicrobial activity. Triazoles are known to exhibit broad-spectrum antimicrobial effects, making this compound a candidate for further investigation in treating infections caused by resistant strains of bacteria and fungi . The synthesis of novel fused spiro derivatives under green conditions has been explored to enhance antimicrobial efficacy while minimizing environmental impact .
Case Study 1: Synthesis and Evaluation of Antiglioma Agents
In a study aimed at developing antiglioma agents, various derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one were synthesized. Among these, one compound exhibited remarkable inhibitory effects on glioma cell migration and colony formation at low concentrations (1 µM), demonstrating its potential as a therapeutic agent in glioblastoma treatment . This study underscores the importance of structure–activity relationship analysis in optimizing compounds for specific biological functions.
Case Study 2: Antimicrobial Screening
A series of new triazole-integrated pyridine derivatives were produced and screened for antimicrobial activity. The results indicated that certain compounds displayed significant efficacy against various bacterial strains, suggesting that modifications to the triazole moiety can enhance antimicrobial properties . This highlights the versatility of the triazole framework in drug design.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural uniqueness lies in its pyranone-triazole-thioether framework. Key analogues include:
Key Observations :
- Pyranone vs.
- Thioether vs. Thione : The thioether linkage in the target compound contrasts with the thione group in , which may influence redox activity and metal-binding properties.
- Substituent Effects : Bulky groups like decylthio () or bromophenyl () enhance lipophilicity, whereas furan/phenyl groups () contribute to π-π interactions.
Key Observations :
- The target compound’s pyranone core may confer antioxidant properties akin to Tryfuzol® , though this remains speculative without direct data.
- Antifungal activity is common in triazole-thioether derivatives (e.g., ), suggesting the target compound could share this trait.
Spectroscopic and Crystallographic Data
- UV-Vis Spectroscopy: Triazolylthio propanamides exhibit absorption peaks near 295–298 nm (), likely due to π→π* transitions in the triazole and aromatic systems. The target compound’s pyranone moiety may shift this absorption.
- NMR: Methyl groups on triazole (δ 2.5–3.5 ppm) and pyranone protons (δ 6.0–8.0 ppm) are characteristic, as seen in related compounds ().
- Crystallography: The triazole-thione analogue () crystallizes in orthorhombic/monoclinic systems with S–S and N–H interactions, suggesting the target compound’s structure may stabilize via similar intermolecular forces.
Biological Activity
5-Hydroxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with 4-methyl-4H-1,2,4-triazole-3-thiol. The structure is confirmed using techniques such as NMR and IR spectroscopy, which validate the presence of the triazole and pyran moieties essential for its biological activity .
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
Antitumor Activity
Research indicates that derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one exhibit significant anti-proliferative effects against glioma cell lines (HT1080 and U87). For instance, one derivative demonstrated an IC50 value of 1.43 μM against HT1080 cells, highlighting its potential as an antiglioma agent .
Table 1: Antitumor Activity of Pyran Derivatives
| Compound | Cell Line | IC50 (μM) | Inhibitory Rate (%) |
|---|---|---|---|
| 5-Hydroxy-Pyran Derivative | HT1080 | 1.43 | 86.3 |
| 5-Hydroxy-Pyran Derivative | U87 | 4.6 | Not specified |
The mechanism by which these compounds exert their anti-cancer effects appears to involve the inhibition of D-2-hydroxyglutarate (D-2HG), a metabolite associated with glioma progression. The most active compound showed an 86.3% reduction in D-2HG levels at a concentration of 1 μM, suggesting a novel pathway for therapeutic intervention in gliomas .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that certain substitutions on the phenyl ring enhance activity while others diminish it. Compounds with longer R groups containing phenyl rings tend to be more effective, while simple alkyl chains reduce efficacy .
Other Biological Activities
Beyond antitumor properties, compounds related to 5-hydroxy-pyran derivatives have shown promise in antibacterial and antiviral activities. For example, triazole derivatives exhibit a range of biological properties including antibacterial and anticancer effects .
Case Studies
Several case studies have highlighted the effectiveness of these compounds in preclinical models:
- Case Study on Glioma : A study involving the treatment of U87 glioma cells with a specific derivative resulted in significant inhibition of cell migration and colony formation, underscoring its potential application in cancer therapy .
- Antibacterial Evaluation : In another study, derivatives were tested against various bacterial strains, demonstrating noteworthy antibacterial activity that warrants further investigation into their mechanisms and potential clinical applications .
Q & A
Basic: What synthetic routes are recommended for 5-hydroxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a pyran-4-one precursor (e.g., 5-hydroxy-4H-pyran-4-one derivatives) with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH/ethanol) to form the thioether linkage. Optimization includes:
- Temperature control : Reflux in ethanol (70–80°C) for 6–8 hours to ensure complete substitution .
- Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity in biphasic systems .
- Purification : Recrystallization from ethanol:water (3:1) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .
Basic: How is the crystal structure of this compound determined using X-ray crystallography?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Structure solution : Apply direct methods (SHELXT) for phase determination, followed by refinement using SHELXL with full-matrix least-squares against F² .
- Validation : Check for disorders using ORTEP-III (GUI version) to visualize thermal ellipsoids and validate bond lengths/angles against standard libraries .
Basic: What in vitro assays are suitable for initial antibacterial activity screening?
Methodological Answer:
- Disk diffusion/Kirby-Bauer test : Assess zone inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
- MIC determination : Use broth microdilution (CLSI guidelines) in 96-well plates with resazurin as a viability indicator .
- Mechanistic assays : Couple with enzymatic inhibition studies (e.g., histidine kinase activity via ATPase assays) to link bioactivity to molecular targets .
Advanced: How can contradictions in reported biological activities across studies be resolved?
Methodological Answer:
- Standardize assays : Use identical strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
- Dose-response curves : Perform IC₅₀ calculations with non-linear regression (GraphPad Prism) to compare potency thresholds .
- Metabolic profiling : Use LC-MS to verify compound stability under assay conditions, as degradation products may skew results .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance of differences between studies .
Advanced: How to design a molecular docking study targeting fungal histidine kinase (HK)?
Methodological Answer:
- Target preparation : Retrieve HK structure (PDB ID: 3D6F) and remove water/ions using AutoDock Tools .
- Ligand preparation : Optimize the compound’s geometry at B3LYP/6-31G* level (Gaussian 16) and generate conformers with RDKit .
- Docking protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site (20 ų). Validate with co-crystallized ligands (RMSD < 2.0 Å) .
- Interaction analysis : Identify key residues (e.g., Asp424, Arg380) for hydrogen bonding and π-π stacking with the triazole ring .
Advanced: What strategies improve yield in multi-step synthesis of triazole-pyranone hybrids?
Methodological Answer:
- Protecting groups : Temporarily block the pyranone hydroxyl with acetyl groups during triazole coupling to prevent side reactions .
- Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., thiol-alkylation) to enhance control and scalability .
- Microwave assistance : Accelerate cyclization steps (e.g., 15 min at 120°C vs. 6 hours conventional) to reduce decomposition .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .
Advanced: How to refine high-resolution crystal structures using SHELXL?
Methodological Answer:
- Data preparation : Integrate diffraction data with SAINT and scale with SADABS .
- Anisotropic refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms using SHELXL’s L.S. 10 directive .
- Hydrogen handling : Place H atoms geometrically (HFIX command) and refine riding models .
- Twinned data : Use TWIN/BASF commands for non-merohedral twinning and validate with R₁(int) < 5% .
Advanced: How to analyze structure-activity relationships (SAR) for triazole derivatives?
Methodological Answer:
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) with MOE software and build PLS regression models using IC₅₀ data .
- Pharmacophore mapping : Identify critical features (e.g., triazole sulfur, pyranone carbonyl) with Schrödinger’s Phase .
- Bioisosteric replacement : Compare analogs (e.g., replacing S with Se or methyl with trifluoromethyl) to assess tolerance .
- In silico toxicity : Predict hepatotoxicity with ProTox-II and prioritize derivatives with LD₅₀ > 300 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
